molecular formula C6H6O3 B13518233 Methyl 3-oxocyclobut-1-ene-1-carboxylate

Methyl 3-oxocyclobut-1-ene-1-carboxylate

Cat. No.: B13518233
M. Wt: 126.11 g/mol
InChI Key: BDUZBGDDQIZZIC-UHFFFAOYSA-N
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Description

Methyl 3-oxocyclobut-1-ene-1-carboxylate is an organic compound with the molecular formula C6H6O3 and a molecular weight of 126.1

Preparation Methods

The synthesis of Methyl 3-oxocyclobut-1-ene-1-carboxylate can be achieved through several methods. One common approach involves the oxidative esterification of ethylene glycol in methanol using Au/ZnO catalysts . This method is effective and promising, with the development of efficient catalysts being crucial for the process. The Au/ZnO-DP catalyst, in particular, has shown superior performance, achieving a high conversion rate and selectivity .

Chemical Reactions Analysis

Methyl 3-oxocyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling is one notable reaction, which is widely applied in carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for various applications. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-oxocyclobut-1-ene-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . The compound’s unique structure makes it valuable for studying various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Methyl 3-oxocyclobut-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various biochemical reactions due to its reactive functional groups. Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Methyl 3-oxocyclobut-1-ene-1-carboxylate can be compared with similar compounds such as Methyl cyclobut-1-ene-1-carboxylate . While both compounds share a similar core structure, this compound has an additional oxo group, which imparts different chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where its distinct reactivity is advantageous.

Conclusion

This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Continued research into its properties and applications will further enhance our understanding and utilization of this compound.

Properties

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

methyl 3-oxocyclobutene-1-carboxylate

InChI

InChI=1S/C6H6O3/c1-9-6(8)4-2-5(7)3-4/h2H,3H2,1H3

InChI Key

BDUZBGDDQIZZIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C1

Origin of Product

United States

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